Toluene-3,4-disulfonyl chloride CAS 26627-38-3 properties
Toluene-3,4-disulfonyl chloride CAS 26627-38-3 properties
An In-Depth Technical Guide to Toluene-3,4-disulfonyl chloride (CAS 26627-38-3): Properties, Reactivity, and Synthetic Applications
Introduction
Toluene-3,4-disulfonyl chloride, identified by CAS number 26627-38-3, is a bifunctional aromatic sulfonyl chloride. While specific literature on this particular isomer is less prevalent than its well-known counterpart, p-toluenesulfonyl chloride (TsCl), its chemical behavior is governed by the two highly reactive sulfonyl chloride (-SO₂Cl) groups attached to the toluene core. These groups render the molecule a powerful electrophile, making it a valuable, albeit specialized, intermediate in organic synthesis.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the known and inferred properties of Toluene-3,4-disulfonyl chloride. It will delve into its core reactivity, drawing parallels with related sulfonyl chlorides, and present its most significant documented application: the synthesis of toluene-3,4-dithiol, a crucial ligand and analytical reagent.
Part 1: Physicochemical and Spectroscopic Profile
Detailed experimental data for Toluene-3,4-disulfonyl chloride is not widely published. However, its properties can be reliably inferred from its structure and the extensive data available for analogous compounds like p-toluenesulfonyl chloride and benzenesulfonyl chlorides.
Core Properties
| Property | Value / Description | Rationale / Source |
| CAS Number | 26627-38-3 | - |
| Molecular Formula | C₇H₆Cl₂O₄S₂ | Derived from structure. |
| Molecular Weight | 289.16 g/mol | Calculated from formula. |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on related sulfonyl chlorides like TsCl, which are solids.[1][2] |
| Solubility | Insoluble and reactive with water. Soluble in common aprotic organic solvents (e.g., toluene, dichloromethane, THF, diethyl ether). | Sulfonyl chlorides readily hydrolyze in water but are soluble in non-nucleophilic organic solvents.[1][2] |
| Melting Point | Not specified in available literature. Expected to be a solid with a defined melting point. | - |
| Boiling Point | Decomposes upon heating at atmospheric pressure. Can be distilled under high vacuum. | High molecular weight and reactivity suggest decomposition at higher temperatures. |
| Reactivity with Water | Reacts, potentially violently, with water and moisture to produce hydrochloric acid (HCl) and toluene-3,4-disulfonic acid.[1][3] | This is a characteristic reaction of all sulfonyl halides.[4] |
Anticipated Spectroscopic Data
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¹H NMR: The spectrum would feature a singlet for the methyl (CH₃) protons around 2.4-2.5 ppm. The aromatic region would display a complex pattern for the three protons on the benzene ring.
-
¹³C NMR: Signals would be present for the methyl carbon, the six aromatic carbons (four substituted, two unsubstituted), with the carbons bearing the sulfonyl chloride groups being significantly downfield.
-
IR Spectroscopy: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds would be prominent in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.
Part 2: Synthesis and Core Reactivity
The reactivity of Toluene-3,4-disulfonyl chloride is dominated by the electrophilic nature of the sulfur atoms within the two sulfonyl chloride groups. These sulfur centers are highly susceptible to attack by a wide range of nucleophiles.
Plausible Synthesis Route
The most direct industrial method for preparing sulfonyl chlorides is through the chlorosulfonation of the parent aromatic compound. Toluene-3,4-disulfonyl chloride is likely synthesized via the exhaustive chlorosulfonation of toluene using an excess of a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H). This reaction proceeds through electrophilic aromatic substitution.
Caption: Plausible synthesis of Toluene-3,4-disulfonyl chloride.
Causality in Synthesis: Toluene is an activated aromatic ring due to the electron-donating methyl group, which directs electrophilic substitution primarily to the ortho and para positions. To achieve disubstitution at the 3 and 4 positions, forcing conditions and a significant excess of the reagent are likely required, which can overcome the typical directing effects and lead to multiple substitutions.
Fundamental Reactivity
The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, acting as a highly effective electrophile.[5] The presence of two such groups in Toluene-3,4-disulfonyl chloride allows for difunctionalization of nucleophilic substrates.
-
Reaction with Amines (Sulfonamide Formation): In the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct, it reacts with primary or secondary amines to form stable disulfonamides. This reaction is fundamental to the synthesis of sulfa drugs and other biologically active molecules.[1][4][6]
-
Reaction with Alcohols (Sulfonate Ester Formation): It reacts with alcohols to form disulfonate esters. This transformation is pivotal in organic synthesis as it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (-OTs), facilitating subsequent nucleophilic substitution or elimination reactions.[3][4][7]
-
Reduction to Thiols: Strong reducing agents can reduce the sulfonyl chloride groups to thiols (-SH). This specific reaction is the primary documented application of Toluene-3,4-disulfonyl chloride.
Caption: Core reactivity pathways of Toluene-3,4-disulfonyl chloride.
Part 3: Key Application in Synthesis: Preparation of Toluene-3,4-dithiol
The most significant and well-documented use of Toluene-3,4-disulfonyl chloride is as a direct precursor to Toluene-3,4-dithiol (CAS 496-74-2).[8][9] This dithiol is an important organosulfur compound used as a chelating agent for various metals and as a reagent in qualitative inorganic analysis, where it forms distinctively colored precipitates.[8][9]
Experimental Protocol: Reduction to Toluene-3,4-dithiol
The conversion is achieved through the reduction of both sulfonyl chloride groups. A classic and effective method involves the use of tin metal in the presence of concentrated hydrochloric acid.[8][9]
Step-by-Step Methodology:
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Reaction Setup: A reaction vessel equipped with a mechanical stirrer and a reflux condenser is charged with granulated tin and concentrated hydrochloric acid. The mixture is stirred to create a suspension.
-
Addition of Reagent: Toluene-3,4-disulfonyl chloride is added portion-wise to the stirred suspension. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction: The mixture is heated to reflux and maintained at that temperature with vigorous stirring for several hours until the reaction is complete (monitoring can be done by TLC or GC-MS).
-
Work-up: After cooling, the resulting product (Toluene-3,4-dithiol) is typically isolated by steam distillation or solvent extraction. The organic extract is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude dithiol can be further purified by vacuum distillation to yield the final product.
Self-Validating System & Causality: This protocol is robust because the strong acidic conditions and the reducing power of tin(II) chloride (formed in situ) are highly effective for the reduction of sulfonyl chlorides to thiols. The progress of the reaction can be visually monitored as the solid sulfonyl chloride is consumed. The distinct properties of the resulting dithiol (e.g., its boiling point and characteristic odor) provide clear validation of a successful transformation.
Caption: Workflow for the synthesis of Toluene-3,4-dithiol.
Part 4: Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the hazardous nature of this reagent. All handling should be conducted with strict adherence to safety protocols.
Hazards Summary:
-
Corrosive: Causes severe skin burns and serious eye damage.[10][11] It is a lachrymator, meaning it causes tears.[3][11]
-
Reactive with Water: Contact with water or moisture liberates toxic and corrosive hydrogen chloride gas.[1][11]
-
Inhalation Hazard: Inhalation can cause severe irritation and chemical burns to the respiratory tract.[11][12]
Mandatory Handling Protocols:
-
Engineering Controls: Always handle Toluene-3,4-disulfonyl chloride inside a certified chemical fume hood to prevent inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Use tightly fitting safety goggles in combination with a face shield.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Spill Management: In case of a spill, evacuate the area. Do not use water. Absorb with a dry, inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[11][12]
Storage:
-
Store in a tightly sealed container to prevent contact with moisture.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.
Conclusion
Toluene-3,4-disulfonyl chloride is a highly reactive, difunctional reagent whose synthetic utility is centered on the electrophilicity of its two sulfonyl chloride groups. While its direct applications are not as broadly documented as other isomers, its role as the key starting material for the synthesis of Toluene-3,4-dithiol is a clear demonstration of its value in providing access to important organosulfur compounds. The principles of its reactivity are well-understood and align with the established chemistry of aromatic sulfonyl chlorides, making it a predictable and powerful tool for the synthesis of complex molecules in research and development. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is non-negotiable.
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Cole-Parmer. (2005, May 20). Material Safety Data Sheet - p-Toluenesulfonyl chloride. [Link]
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Georganics. (2023, August 9). p-Toluenesulfonyl chloride – description and application. [Link]
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ChemSrc. toluenesulphonyl chloride | CAS#:26763-71-3. [Link]
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PubChem. Toluene-3,4-dithiol. [Link]
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ResearchGate. Spectroscopic data of 3, 4 and 5 in toluene and chloroform. [Link]
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